molecular formula C12H9N B1329717 1H-Benz[g]indole CAS No. 233-34-1

1H-Benz[g]indole

Cat. No. B1329717
CAS RN: 233-34-1
M. Wt: 167.21 g/mol
InChI Key: HIYWOHBEPVGIQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various indole derivatives, including those related to 1H-Benz[g]indole, has been a subject of extensive research due to their biological importance and presence in pharmaceuticals. An efficient procedure for the synthesis of 1-[(triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one has been developed, which is a precursor for the direct alkynylation of indoles . Additionally, a copper-catalyzed enantioselective intramolecular carboamination process has been described for the synthesis of hexahydro-1H-benz[f]indoles, which is significant for creating complex molecules with high stereoselectivity . Moreover, the synthesis of 5-hydroxy benzo[g]indoles through four-component domino condensations has been reported, showcasing a metal-free thermal cyclization approach . Other methods include rhodium-catalyzed C-H annulation for the synthesis of 1H-indole-2,3-dicarboxylates , and a photo-induced regioselective synthesis of 1H-benz[f]indole-4,9-diones .

Molecular Structure Analysis

The molecular structures of indole derivatives are crucial for their biological activity and fluorescence properties. For instance, the synthesized 5-hydroxy benzo[g]indoles exhibit fluorescence activity and can act as sensors for Fe(III) ions, with the interaction being confirmed through 1H NMR titration . The structural assignments of novel fluorescent building blocks derived from 1,1,2-trimethyl-1H-benzo[e]indole have been elucidated using NMR spectroscopy and single crystal X-ray analyses .

Chemical Reactions Analysis

Indole derivatives participate in various chemical reactions that are essential for their functionalization and application. The synthesis of 1H-pyrrolo[3,2-g]quinoline-4,9-diones and 4,9-dioxo-4,9-dihydro-1H-benzo[f]indoles involves reactions that have shown promising antifungal activity . The microwave-assisted annulation reaction of 1,1,2-trimethyl-1H-benzo[e]indole with acrylic acid derivatives is another example of chemical transformation leading to functionalized indole scaffolds .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The fluorescence "Turn-off" sensing of Fe(III) ions by 5-hydroxy benzo[g]indoles is a notable physical property, which is accompanied by a UV-Vis spectral change and a visible color change under UV radiation . The optical properties of benzo[e]indoline derivatives have been studied, revealing their potential in fluorescence applications .

Relevant Case Studies

Several case studies highlight the importance of indole derivatives. The synthesis of a known 5-HT(1A) receptor antagonist using the copper-catalyzed carboamination method demonstrates the relevance of these compounds in medicinal chemistry . The antifungal activity of synthesized 1H-pyrrolo[3,2-g]quinoline-4,9-diones and 4,9-dioxo-4,9-dihydro-1H-benzo[f]indoles indicates their potential as antifungal agents . Additionally, the synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole showcases a practical approach suitable for industrial preparation .

Scientific Research Applications

  • Antimicrobial and Antifungal Activity : Novel 1H-indole derivatives have been synthesized and shown to exhibit significant antimicrobial and antifungal activities. These derivatives were tested against various microbes, including Aspergillus niger and Candida albicans, and showed promising results (2020, Letters in Applied NanoBioScience).

  • Fluorescent Building Blocks : The reaction of 1,1,2-trimethyl-1H-benzo[e]indole with acrylic acid and its derivatives led to the creation of novel fluorescent building blocks. These compounds have potential applications in various fields due to their unique optical properties (2014, Tetrahedron).

  • New Heteroaromatic System : Indolo[6,7-g]indoles, a new heteroaromatic system, were synthesized through photolysis. These compounds exhibit strong intramolecular hydrogen bonding and unique spectral properties (1989, Bulletin of the Chemical Society of Japan).

  • Medicinal Applications of Macrocycles : Macrocyclic compounds derived from (benz)imidazole- and indole-based heterocycles, including benz[g]indoles, have important medicinal applications, especially in antimicrobial and anticancer therapies (2017, Chemical Biology & Drug Design).

  • Bioactive Aromatic Heterocyclic Macromolecules : The synthesis of new bioactive aromatic heterocyclic macromolecules with a monosaccharide core using 1H-benzo[e]indole as a starting material has shown promising biological activity (2022, Journal of the Turkish Chemical Society Section A: Chemistry).

  • Chemical Composition Analysis in Coal-Derived Materials : The identification of 1H-benz[g]indole in coal-derived materials, such as solvent-refined coal liquids and commercial creosote oil, is crucial for understanding the chemical composition of these products (1987, Fuel).

  • Synthesis of Benz[c,d]indol-3(1H)-one Derivatives : The synthesis of benz[c,d]indol-3(1H)-one derivatives, which are inhibitors of 3α-hydroxysteroid dehydrogenase, highlights the potential pharmaceutical applications of these compounds (2003, Bioscience, Biotechnology, and Biochemistry).

Mechanism of Action

While the specific mechanism of action for 1H-Benz[g]indole is not detailed in the search results, indole-based compounds are known for their wide-ranging biological activity .

Safety and Hazards

1H-Benz[g]indole is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the GHS classification . It is recommended to avoid inhalation, ingestion, or skin contact, and to use personal protective equipment such as gloves and eyeshields when handling this compound .

Future Directions

1H-Benz[g]indole is primarily used in the medical field as a raw material intermediate for the synthesis of drugs . Its future directions may include further exploration of its potential as an anticancer immunomodulator and its use in organic synthesis reactions .

properties

IUPAC Name

1H-benzo[g]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c1-2-4-11-9(3-1)5-6-10-7-8-13-12(10)11/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYWOHBEPVGIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075202
Record name 1H-Benz[g]indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

233-34-1
Record name 1H-Benz(g)indole
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Record name 1H-Benz[g]indole
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Record name 1H-Benz[g]indole
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Record name 1H-Benzo[g]indole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1H-benzo[g]indole?

A1: 1H-benzo[g]indole has the molecular formula C12H9N and a molecular weight of 167.21 g/mol.

Q2: Are there any spectroscopic data available for 1H-benzo[g]indole?

A2: Yes, studies utilizing various spectroscopic techniques have been conducted on 1H-benzo[g]indole and its derivatives. For instance, UV-Vis, FTIR, and scanning electron microscopy were employed to characterize the structure and morphology of electrochemically synthesized poly(1H-benzo[g]indole) films. [] These analyses provide insights into the polymer's properties and potential applications.

Q3: How can 4-chloro-5-hydroxy-1H-benzo[g]indoles be synthesized?

A3: 4-chloro-5-hydroxy-1H-benzo[g]indoles can be synthesized by reacting methyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propenoate or 3-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-3-buten-2-one with primary amines. [, ] This reaction primarily yields the desired 1H-benzo[g]indoles alongside minor amounts of 1H-benzo[f]indole derivatives.

Q4: Can palladium catalysts be used in reactions involving 1H-benzo[g]indole derivatives?

A4: Yes, palladium catalysts have proven useful in reactions with 1H-benzo[g]indole derivatives. For example, a palladium-catalyzed reaction using acetyl oximes and isocyanides was developed to synthesize 2H-pyrrol-2-imines, which could be further transformed into 1H-benzo[g]indole-2,3-dione derivatives through acid hydrolysis. [] This highlights the versatility of palladium catalysis in constructing diverse heterocyclic compounds.

Q5: What is the role of copper in reactions with 2-alkynyl-1,8-bis(dimethylamino)naphthalenes leading to 1H-benzo[g]indoles?

A5: Copper plays a crucial role in directing the regioselectivity of the reaction, leading to the formation of specific 1H-benzo[g]indole isomers. In some cases, copper catalyzes an oxidative transformation to produce 3-aroylbenzo[g]indoles. [] The presence of copper alongside palladium allows for a switch in the electrophilic and nucleophilic sites of the acetylenic bond, influencing the reaction outcome.

Q6: What are the potential applications of poly(1H-benzo[g]indole) in electrochromic devices?

A6: Poly(1H-benzo[g]indole) (PBIn) exhibits promising electrochromic properties, making it suitable for use in electrochromic devices (ECDs). [] When combined with poly(3,4-ethylenedioxythiophene) (PEDOT) in an ECD, PBIn contributes to good optical contrast, high coloration efficiency, fast response time, improved optical memory, and long-term stability. [] This suggests its potential for applications in displays, smart windows, and other optoelectronic devices.

Q7: Can 1H-benzo[g]indole derivatives be used as building blocks for fluorescent materials?

A7: Yes, 1H-benzo[g]indole derivatives show promise as building blocks for deep blue fluorescent materials. Specifically, a 2-(pyridine-4-yl)-3-phenyl-1H-benzo[g]indole core was used to create D–π–A–π–D deep blue fluorescent materials. [] These materials exhibit a stable efficiency curve at high luminance, highlighting their potential for organic light-emitting diode (OLED) applications.

Q8: Do any 1H-benzo[g]indole derivatives exhibit biological activity?

A8: Yes, several 1H-benzo[g]indole derivatives have shown promising biological activities. For instance, 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives exhibited cytotoxic activity against various human cancer cell lines. [] Additionally, benzo[g]indole-3-carboxylates, such as ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, demonstrated potent inhibition of human 5-lipoxygenase (5-LO). [] This enzyme plays a critical role in inflammatory processes, suggesting the potential of these derivatives as anti-inflammatory agents.

Q9: Have any structure-activity relationship (SAR) studies been conducted on 1H-benzo[g]indole derivatives?

A9: Yes, SAR studies have been conducted on certain 1H-benzo[g]indole derivatives. For example, research on 6,7,8,9-tetrahydro-N,N-di-n-propyl-3H-benzindol-8-amines investigated the effects of different substituents on serotonergic and dopaminergic activity. [] This research helped elucidate the structural features critical for modulating activity at specific receptor subtypes.

Q10: Are there any known applications of 1H-benzo[g]indole derivatives in drug discovery?

A10: While specific drugs based on 1H-benzo[g]indole are not yet commercially available, its derivatives have shown promise in drug discovery. For example, 4,5-dihydro-1H-benzo[g]indole-3-carboxamide derivatives were investigated for their D2-like binding affinity, suggesting their potential as therapeutic agents targeting dopamine receptors. [, ] Further research in this area could lead to the development of novel therapeutics for various neurological and psychiatric disorders.

Q11: Has computational chemistry been used to study 1H-benzo[g]indole and its derivatives?

A11: Yes, computational chemistry plays a crucial role in understanding the properties and behavior of 1H-benzo[g]indole and its derivatives. Quantum chemical calculations were employed to elucidate the polymerization mechanism of 1H-benzo[g]indole, revealing that polymerization mainly occurs at the C(2) and C(5) positions. [] Such computational studies provide valuable insights into the electronic structure and reactivity of these compounds.

Q12: Are there any known methods for analyzing and characterizing 1H-benzo[g]indole and its derivatives?

A12: Various analytical techniques are employed to characterize 1H-benzo[g]indole and its derivatives. These include spectroscopic methods like NMR (1H NMR and 13C NMR) and mass spectrometry (MS), as well as elemental analysis. [] These techniques provide valuable information about the compound's structure, purity, and other characteristics.

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